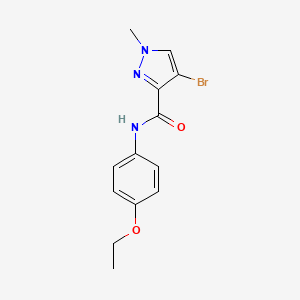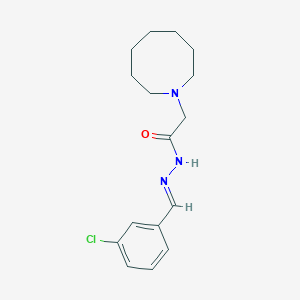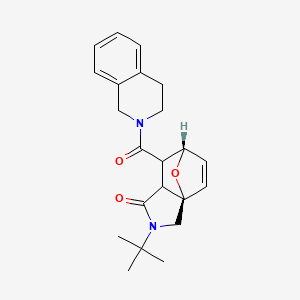
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as a kinase inhibitor, targeting the RAF/MEK/ERK signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Since its discovery, Sorafenib has been investigated for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Wirkmechanismus
Sorafenib exerts its antitumor effects by inhibiting several key signaling pathways involved in cell proliferation and survival. The drug targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. Sorafenib also inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. The drug inhibits the phosphorylation of several key proteins involved in cell proliferation and survival, including RAF, MEK, ERK, and AKT. Sorafenib also inhibits the expression of several genes involved in angiogenesis and tumor growth, including VEGF and PDGF.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Sorafenib can be used in a wide range of cancer cell lines and animal models, making it a valuable tool for cancer research.
However, there are also some limitations to the use of Sorafenib in laboratory experiments. The drug can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Sorafenib can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Sorafenib. One area of interest is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict patient response to Sorafenib, which could improve patient selection and treatment outcomes. Finally, there is ongoing research on the combination of Sorafenib with other drugs or treatments, which could enhance its antitumor effects and overcome resistance mechanisms.
Synthesemethoden
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-ethoxyaniline to form an amide intermediate. The intermediate is then reacted with methyl isocyanate to yield Sorafenib. The overall yield of this process is around 60%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The drug has been shown to inhibit the growth of cancer cells by targeting several key signaling pathways involved in cell proliferation and survival. In preclinical studies, Sorafenib has been shown to be effective against a wide range of cancer types, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-ethoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-19-10-6-4-9(5-7-10)15-13(18)12-11(14)8-17(2)16-12/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNWDXGRYFYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)


![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)